3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole is a complex organic compound that features both an indole and a dioxolane ring The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The dioxolane ring is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The indole ring can then be introduced through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The indole ring can participate in various interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar to dioxolane but with a six-membered ring.
Indole: Lacks the dioxolane ring but shares the indole structure.
Tetrahydrofuran (THF): Similar to dioxolane but with a single oxygen atom in the ring.
Uniqueness
3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole is unique due to the combination of the indole and dioxolane rings, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole |
InChI |
InChI=1S/C12H13NO2/c1-8-3-2-4-9-10(7-13-11(8)9)12-14-5-6-15-12/h2-4,7,12-13H,5-6H2,1H3 |
InChI Key |
SUNHWTMHIFMELY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.